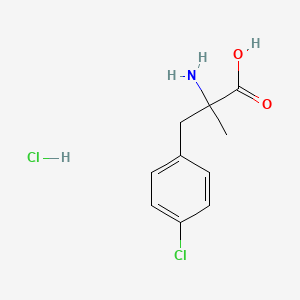
2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride
Descripción general
Descripción
The compound “2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride” is likely to be a derivative of phenylalanine, which is an essential amino acid with the formula C9H11NO2 . The presence of the 4-chlorophenyl group indicates that it is a chlorinated derivative of phenylalanine. The 2-methylpropanoic acid group suggests that it might have different properties compared to the parent phenylalanine molecule.
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzene ring (from the 4-chlorophenyl group), a carboxylic acid group (from the 2-methylpropanoic acid), and an amino group . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions typical of carboxylic acids such as esterification or amide formation, and the benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups would likely make the compound soluble in water. The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
Synthesis and Conversion Studies
- A study by Cheung and Shoolingin‐Jordan (1997) discussed the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride from 4-acetoxyazetidin-2-one, highlighting a method to obtain labile α-aminoaldehydes in a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997).
Spectroscopic Characterization and Crystal Structures
- Kuś et al. (2016) conducted comprehensive chemical characterization of two cathinone derivatives including N-ethyl-2-amino-1-(4-chlorophenyl)-propan-1-one (4-CEC) hydrochloride. This study provides insights into spectroscopic and crystallographic data crucial for the identification of such compounds (Kuś et al., 2016).
Pharmacological Properties and Synthesis Techniques
- Engler and Pallos (1973) described the synthesis of 14C labelled 1-(4-chlorophenyl)-2-methyl-2-aminopropane hydrochloride to study the pharmacological properties of an anorexigenic drug (Engler & Pallos, 1973).
- Witczuk, Khaunina, and Kupryszewski (1980) explored the pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid, finding that the R(+) enantiomer was significantly more effective than its S(-) counterpart (Witczuk et al., 1980).
Synthesis and Potential Neuroprotective Agents
- Drysdale et al. (2000) synthesized a series of compounds including 2-amino-4-aryl-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase, which are significant in neuroprotection (Drysdale et al., 2000).
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of any products formed when it reacts or breaks down. The presence of the chlorine atom might be a concern, as certain types of organochlorine compounds can be toxic or environmentally hazardous .
Direcciones Futuras
The potential uses and future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. For example, it could be modified to improve its potency, selectivity, or pharmacokinetic properties .
Mecanismo De Acción
Target of Action
It is a phenylalanine derivative , and phenylalanine derivatives are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
As a phenylalanine derivative, it may interact with its targets, leading to changes in the biological activities mentioned above
Biochemical Pathways
Phenylalanine derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
As a phenylalanine derivative, it may have a broad range of biological activities , suggesting diverse molecular and cellular effects.
Propiedades
IUPAC Name |
2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYSTVMDJMZMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)
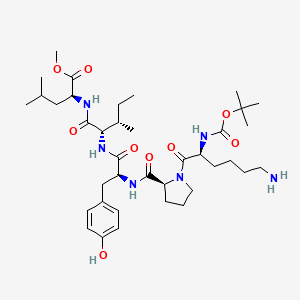
![benzyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B1383630.png)
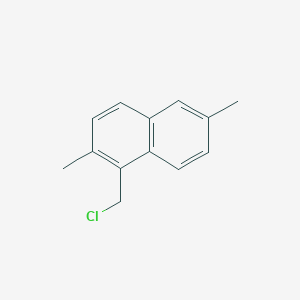
![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)
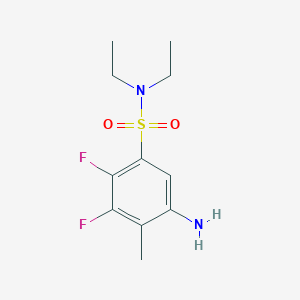
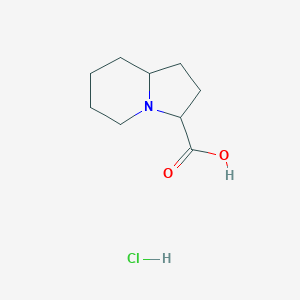

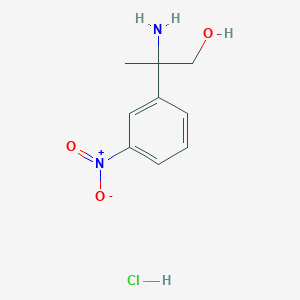

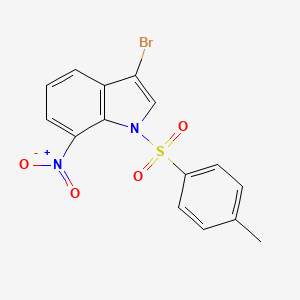
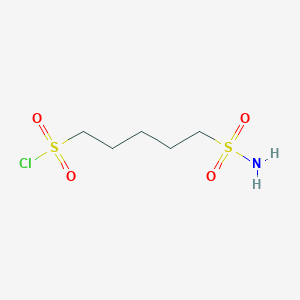
![6-Methyl-2-oxo-4-[(5,6,7,8-tetrahydronaphthalen-2-yl)amino]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1383645.png)